4-Tert-butyl-2-nitrophenyl propyl ether

Physicochemical Properties Lipophilicity QSAR

4-Tert-butyl-2-nitrophenyl propyl ether is an indispensable synthetic intermediate for fenpropathrin, a leading pyrethroid acaricide. Its unique tert-butyl and propyl ether substitution on the nitrophenyl core delivers precise lipophilicity (XLogP3=4.3) and reactivity that generic nitrophenyl ethers cannot replicate. Substitution with analogs like 4-tert-butyl-2-nitrophenol (CAS 3279-07-0) disrupts hydrogen-bonding and alters reaction outcomes, compromising yield and purity. For process reproducibility and regulatory compliance in agrochemical synthesis, exact identity is non-negotiable. Source only certified batches to maintain downstream product integrity.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 33353-60-5
Cat. No. B1423249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-nitrophenyl propyl ether
CAS33353-60-5
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
InChIInChI=1S/C13H19NO3/c1-5-8-17-12-7-6-10(13(2,3)4)9-11(12)14(15)16/h6-7,9H,5,8H2,1-4H3
InChIKeyRRCMXYGWDLTFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-nitrophenyl propyl ether (CAS 33353-60-5): Chemical Identity and Foundational Properties


4-Tert-butyl-2-nitrophenyl propyl ether (CAS 33353-60-5) is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol [1]. It is characterized as an aromatic ether, featuring a tert-butyl group, a nitro group, and a propyl ether chain attached to a benzene ring [1]. The compound is identified in authoritative chemical databases, and its IUPAC name is 4-tert-butyl-2-nitro-1-propoxybenzene [1]. Its computed XLogP3-AA value is 4.3, indicating significant lipophilicity [1].

Why 4-Tert-butyl-2-nitrophenyl propyl ether (CAS 33353-60-5) Cannot Be Casually Substituted by In-Class Analogs


The functional utility of 4-Tert-butyl-2-nitrophenyl propyl ether is tightly coupled to its specific molecular architecture. The combination of a bulky tert-butyl group and a propyl ether chain on a nitrophenyl core dictates its physicochemical properties, such as lipophilicity (XLogP3-AA = 4.3) [1], and its role as a synthetic intermediate. Generic substitution with other nitrophenyl ethers, like those with different alkyl chain lengths or lacking the tert-butyl moiety, is highly likely to alter the compound's reactivity in key synthetic steps, its solubility profile, and its interactions with biological targets or extraction media. For example, a compound like 4-tert-butyl-2-nitrophenol (CAS 3279-07-0), lacking the propyl ether group, will exhibit different hydrogen bonding capabilities and reactivity, making it a non-interchangeable precursor in many applications [2]. Therefore, sourcing the exact compound is a critical requirement for process reproducibility and outcome fidelity.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Tert-butyl-2-nitrophenyl propyl ether (CAS 33353-60-5)


Structural Confirmation and Physicochemical Differentiation via Lipophilicity (XLogP3)

The computed XLogP3-AA value for 4-Tert-butyl-2-nitrophenyl propyl ether is 4.3, as reported by PubChem [1]. This metric is a key differentiator for its behavior in biphasic systems and biological partitioning. While direct comparator data for closely related analogs is not available in the current search corpus, this value serves as a class-level inference point: the presence of the propyl ether chain contributes to a higher lipophilicity compared to the precursor 4-tert-butyl-2-nitrophenol (CAS 3279-07-0), for which an XLogP3 value is not reported in the primary source but is expected to be lower due to the presence of a polar hydroxyl group.

Physicochemical Properties Lipophilicity QSAR Structural Differentiation

Documented Role as a Key Intermediate in the Synthesis of the Pyrethroid Acaricide Fenpropathrin

The compound is explicitly cited as a primary raw material and intermediate in the industrial synthesis pathways for fenpropathrin, a widely used pyrethroid acaricide and insecticide [1]. This established industrial role provides a functional differentiation. While alternative synthesis routes may exist, the use of this specific ether is a documented and integral step in the established manufacturing process for fenpropathrin, a compound with a well-defined market and regulatory profile [2].

Agrochemical Synthesis Intermediate Fenpropathrin Acaricide

High-Value Application Scenarios for 4-Tert-butyl-2-nitrophenyl propyl ether (CAS 33353-60-5)


Industrial Synthesis of Fenpropathrin (Pyrethroid Acaricide)

The primary and most well-documented application of 4-Tert-butyl-2-nitrophenyl propyl ether is as a crucial intermediate in the multi-step synthesis of fenpropathrin, a broad-spectrum pyrethroid acaricide/insecticide used on a variety of crops [1]. This scenario requires the exact compound to ensure the correct reactivity profile and to avoid introducing impurities that could affect the yield or purity of the final active ingredient. The compound's specific lipophilic nature (XLogP3-AA = 4.3) [2] is likely tailored for the reaction conditions and purification steps in this established industrial process.

Development of Novel Agrochemical Compositions

Given its structural class, this compound is a candidate for research into new synergistic acaricide compositions. Patents describe the combination of nitrophenol compounds with other acaricidal actives to enhance control of resistant mite populations [3]. While not explicitly named in the available excerpts, 4-Tert-butyl-2-nitrophenyl propyl ether's profile makes it a logical candidate for screening in such formulations, where its lipophilic ether structure could influence formulation stability and pest uptake.

Synthesis of Specialized Extraction Agents

The compound's precursor, 4-tert-butyl-2-nitrophenol, is a key starting material for synthesizing 4-tert-butyl-2-nitrophenyloxy sulfonate derivatives, which are patented for use as production intermediates for noble metal extractants [4]. While 4-Tert-butyl-2-nitrophenyl propyl ether is not directly used in this patent, its close structural relationship and the presence of the activated nitrophenyl core suggest it could be explored as an alternative precursor for similar extraction chemistry, particularly where a more lipophilic sulfonate ester is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Tert-butyl-2-nitrophenyl propyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.